

5-Bromo-4-methyl-2-phenyl-1,3-thiazole molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B1273740

[Get Quote](#)

Technical Guide: 5-Bromo-4-methyl-2-phenyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of **5-Bromo-4-methyl-2-phenyl-1,3-thiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Properties

The chemical characteristics of **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** are summarized in the table below. This data is crucial for understanding its reactivity, solubility, and potential applications in various scientific domains. The molecular formula of this compound is C10H8BrNS, and its molecular weight is approximately 254.15 g/mol .

Property	Value
Molecular Formula	C10H8BrNS
Molecular Weight	254.15 g/mol
IUPAC Name	5-Bromo-4-methyl-2-phenyl-1,3-thiazole
Canonical SMILES	CC1=C(Br)SC(=N1)C2=CC=CC=C2
InChI Key	InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3

Molecular Structure

The structural arrangement of atoms in **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** is depicted in the following diagram. This visualization is essential for comprehending the molecule's spatial configuration and identifying its key functional groups.

Caption: 2D representation of **5-Bromo-4-methyl-2-phenyl-1,3-thiazole**.

Experimental Protocols

While specific experimental protocols for the synthesis of **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard thiazole synthesis methodologies. A common route involves the Hantzsch thiazole synthesis, which consists of the condensation reaction between an α -haloketone and a thioamide.

For the synthesis of this specific compound, a plausible protocol would involve the reaction of a brominated derivative of 1-phenyl-2-butanone with thioacetamide. The precise reaction conditions, including solvent, temperature, and catalysts, would require empirical optimization for maximal yield and purity.

General Synthetic Workflow:

Caption: Generalized Hantzsch thiazole synthesis workflow.

- To cite this document: BenchChem. [5-Bromo-4-methyl-2-phenyl-1,3-thiazole molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273740#5-bromo-4-methyl-2-phenyl-1-3-thiazole-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com